Reduced Lipophilicity and Altered Density Compared to Non‑Fluorinated Analog
3‑Fluoro‑4‑methylbenzohydrazide exhibits a predicted LogP of 1.18 , which is approximately 0.5 log units lower than the LogP of 1.69 measured for the non‑fluorinated analog 4‑methylbenzohydrazide [1]. Simultaneously, its predicted density is 1.2 g cm⁻³ compared to 1.127 g cm⁻³ for 4‑methylbenzohydrazide [1]. These differences arise directly from the introduction of the electronegative fluorine atom.
| Evidence Dimension | Lipophilicity (LogP) and Density |
|---|---|
| Target Compound Data | LogP 1.18; Density 1.2 g cm⁻³ |
| Comparator Or Baseline | 4‑Methylbenzohydrazide (LogP 1.69; Density 1.127 g cm⁻³) |
| Quantified Difference | ΔLogP ≈ –0.5; ΔDensity ≈ +0.07 g cm⁻³ |
| Conditions | Predicted values (ALOGPS or equivalent computational method) |
Why This Matters
A lower LogP suggests better aqueous solubility and reduced passive membrane permeability, which can impact both synthetic work‑up and the pharmacokinetic properties of derivatives. The higher density indicates a more compact crystal lattice, potentially affecting melting point, handling, and formulation.
- [1] Molbase. 4‑Methylbenzohydrazide. CAS 3619‑22‑5. LogP 1.6897, Density 1.127 g cm⁻³. Retrieved from https://qiye.molbase.cn View Source
